molecular formula C9H8ClN3O B8491278 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B8491278
M. Wt: 209.63 g/mol
InChI Key: SZWVTHCVLSZHGC-UHFFFAOYSA-N
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Description

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of a chlorine atom and an allyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with allylamine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and chlorine atom allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C9H8ClN3O/c1-2-5-13-8-6(11-9(13)14)3-4-7(10)12-8/h2-4H,1,5H2,(H,11,14)

InChI Key

SZWVTHCVLSZHGC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC(=N2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine (71-3, 9.52 g, 51.8 mmol, 1.0 equiv) was added to anhydrous DMF (55 mL) to give a dark purple solution. Bis(2,5-dioxocyclopentyl)carbonate (13.18 g, 51.8 mmol, 1.0 equiv) was added in one portion to give a dark green solution. The resulting reaction mixture was then heated to 80° C. After 18 h, the reaction contents were cooled to RT, diluted with EtOAc (100 mL) and added slowly to saturated aqueous NaHCO3 (200 mL). The layers were separated and the aqueous layer was back-extracted with 3×100 mL EtOAc. The combined organics were dried over Na2SO4, filtered and concentrated to give a dark purple residue. Purification by normal-phase HPLC provided 5-chloro-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (71-4) as a tan solid. LRMS (M+H)+: observed=210.0, calculated=209.6.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Bis(2,5-dioxocyclopentyl)carbonate
Quantity
13.18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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